molecular formula C14H10F2O2 B13498701 4-[3-(Difluoromethyl)phenyl]benzoic acid

4-[3-(Difluoromethyl)phenyl]benzoic acid

Cat. No.: B13498701
M. Wt: 248.22 g/mol
InChI Key: UHCRIALNOPDZCM-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethyl)phenyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid moiety substituted with a difluoromethyl group on the phenyl ring

Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

4-[3-(difluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H10F2O2/c15-13(16)12-3-1-2-11(8-12)9-4-6-10(7-5-9)14(17)18/h1-8,13H,(H,17,18)

InChI Key

UHCRIALNOPDZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Difluoromethyl)phenyl]benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of 4-[3-(Difluoromethyl)phenyl]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

4-[3-(Difluoromethyl)phenyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Difluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Difluoromethyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Biological Activity

4-[3-(Difluoromethyl)phenyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its antibacterial, anti-inflammatory, and cytotoxic properties, supported by recent research findings and case studies.

Chemical Structure

The molecular structure of 4-[3-(Difluoromethyl)phenyl]benzoic acid can be represented as follows:

C15H12F2O2\text{C}_{15}\text{H}_{12}\text{F}_2\text{O}_2

This compound features a benzoic acid moiety with a difluoromethyl group attached to the phenyl ring, influencing its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzoic acid, including 4-[3-(Difluoromethyl)phenyl]benzoic acid, exhibit significant antibacterial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains have been reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)0.49 - 6.25
Bacillus subtilis3.12 - 6.25
Mycobacterium tuberculosis≤ 1

These results indicate that the compound is particularly effective against Gram-positive bacteria, including drug-resistant strains of S. aureus and M. tuberculosis .

Anti-Inflammatory Potential

In vitro studies have shown that compounds similar to 4-[3-(Difluoromethyl)phenyl]benzoic acid can modulate inflammatory pathways. Specifically, they have been observed to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. The degree of inhibition varies based on the substituents on the phenyl ring, with certain configurations leading to more pronounced anti-inflammatory effects .

Cytotoxicity Studies

The cytotoxic effects of 4-[3-(Difluoromethyl)phenyl]benzoic acid have been evaluated using various cancer cell lines. The IC50 values for different cell lines are summarized in the table below:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)12.5
A549 (lung cancer)20.0

These findings suggest that while the compound exhibits cytotoxicity, its effectiveness varies across different types of cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on salicylanilide derivatives, including those with trifluoromethyl groups, revealed that compounds with similar structures to 4-[3-(Difluoromethyl)phenyl]benzoic acid showed significant activity against multidrug-resistant M. tuberculosis and other bacterial strains .
  • Inflammation Modulation : Research has indicated that the anti-inflammatory properties of compounds in this class may be due to their ability to interfere with NF-κB signaling pathways, leading to reduced expression of pro-inflammatory cytokines .
  • Cytotoxic Activity : Investigations into the cytotoxic properties demonstrated that specific structural modifications could enhance or diminish activity against various cancer cell lines, providing insight into optimizing these compounds for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[3-(difluoromethyl)phenyl]benzoic acid, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a boronic acid and a halogenated benzoic acid derivative. Key steps include palladium catalysis and careful control of reaction temperature (70–90°C) to minimize decarboxylation. Purity validation should combine HPLC (≥95% purity) with NMR spectroscopy (e.g., absence of residual solvent peaks in 1^1H NMR) and mass spectrometry (accurate molecular ion detection). For fluorinated analogs, 19^{19}F NMR is critical to confirm substitution patterns .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Use logP measurements (e.g., shake-flask method) to quantify lipophilicity. Polar surface area (PSA) calculations via computational tools (e.g., Molinspiration) can predict membrane permeability. Fluorine’s electron-withdrawing effects also lower the pKa of the carboxylic acid, impacting solubility; titrimetric analysis or pH-solubility profiling is recommended .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer : Screen against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (MIC determination). Include hydrazone derivatives (see ) for structure-activity relationship (SAR) studies. Use resazurin-based viability assays for rapid, high-throughput screening. Always pair with cytotoxicity assays (e.g., mammalian cell lines like HEK293) to assess selectivity .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar fluorinated benzoic acid derivatives be resolved?

  • Methodological Answer : Contradictions may arise from differences in bacterial efflux pump interactions or compound aggregation. Perform follow-up assays:

  • Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoaggregates at relevant concentrations.
  • Efflux Inhibition : Combine with known efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide for Gram-negative bacteria).
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites in bacterial lysates .

Q. What strategies are effective for improving the metabolic stability of 4-[3-(difluoromethyl)phenyl]benzoic acid in vivo?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to mask the carboxylic acid. Evaluate hydrolysis kinetics in plasma (pH 7.4) and liver microsomes.
  • Isotope Labeling : Use deuterium (2^2H) at metabolically vulnerable positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation. Confirm via 2^2H NMR and in vitro metabolite ID .

Q. How can computational modeling guide the optimization of target binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like enoyl-ACP reductase (FabI) in bacteria. Focus on fluorine’s role in hydrophobic contacts or halogen bonding.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between difluoromethyl and trifluoromethyl analogs. Validate with isothermal titration calorimetry (ITC) for experimental ΔG values .

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